(Heptafluoropropyl)difluoroamine
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Overview
Description
(Heptafluoropropyl)difluoroamine is a fluorinated organic compound known for its unique chemical properties and applications It is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptafluoropropyl)difluoroamine typically involves the fluorination of appropriate precursor compounds. One common method is the direct fluorination of perfluoroaniline substrates using fluorine gas in a continuous flow reactor. This method allows for efficient and controlled fluorination, minimizing the risks associated with handling highly reactive fluorine gas .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow techniques. These methods offer advantages such as high throughput, reduced waste, and improved safety. The use of parallel multi-channel flow reactors enables the large-scale production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Heptafluoropropyl)difluoroamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Fluorine gas: For direct fluorination reactions.
Deoxo-Fluor reagent: For deoxofluorination reactions.
Aminodifluorosulfinium tetrafluoroborate: For selective fluorination with minimal byproducts.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various fluorinated derivatives and intermediates useful in further chemical synthesis .
Scientific Research Applications
(Heptafluoropropyl)difluoroamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds.
Biology: Employed in the development of fluorinated biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (Heptafluoropropyl)difluoroamine involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing nature of fluorine enhances the compound’s reactivity and stability. This allows it to participate in various chemical reactions, influencing molecular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Difluoroamine: A simpler fluorinated amine with similar reactivity.
Difluorosulfamic acid: Another fluorinated compound with distinct chemical properties.
Difluoroaminotriphenylmethane: A complex fluorinated molecule used in specialized applications
Uniqueness
(Heptafluoropropyl)difluoroamine is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds .
Properties
CAS No. |
423-32-5 |
---|---|
Molecular Formula |
C3F9N |
Molecular Weight |
221.02 g/mol |
IUPAC Name |
N,N,1,1,2,2,3,3,3-nonafluoropropan-1-amine |
InChI |
InChI=1S/C3F9N/c4-1(5,2(6,7)8)3(9,10)13(11)12 |
InChI Key |
HQBCITPSUTXPTN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N(F)F)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
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